N-(1H-benzimidazol-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide -

N-(1H-benzimidazol-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-3923075
CAS Number:
Molecular Formula: C21H21N5O3
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) [, , , , , , , , ]

Compound Description: SR141716A, also known as rimonabant, is a potent and selective antagonist for the cannabinoid CB1 receptor [, , , , ]. Studies have extensively investigated its binding interactions, structure-activity relationships, and pharmacological effects, highlighting its role in various physiological processes [, , , , , , ].

Relevance: Both SR141716A and N-(1H-benzimidazol-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide share a core pyrazole ring substituted with a carboxamide group at the 3-position. This structural motif is essential for the interaction with cannabinoid receptors, although SR141716A acts as an antagonist, while the activity of the main compound remains to be elucidated. The presence of different substituents at other positions on the pyrazole ring may contribute to the distinct binding affinities and pharmacological profiles observed. [, , , , , , ]

2. 5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR) [, ]

Compound Description: VCHSR is a structural analog of SR141716A, designed to investigate the importance of the C-3 carboxamide group for CB1 receptor binding and functionality [, ]. Unlike SR141716A, which acts as an inverse agonist, VCHSR displays neutral antagonist behavior at CB1 receptors [, ].

3. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide []

Compound Description: This compound, characterized by X-ray crystallography, highlights the structural features common to many pyrazole-3-carboxamide derivatives investigated for their biological activity [].

Relevance: This compound shares the core pyrazole-3-carboxamide structure with N-(1H-benzimidazol-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide. The presence of a pyridylmethyl substituent on the carboxamide nitrogen in this related compound and a benzimidazol-2-ylmethyl substituent in the main compound suggests a potential area for exploring structure-activity relationships within this class of compounds [].

4. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives []

Compound Description: These derivatives were synthesized and evaluated for their antimicrobial activity, with some showing superior potency compared to the reference drug Streptomycin []. Docking studies suggested their potential mechanism of action involves interaction with the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD) [].

Relevance: While not directly containing a pyrazole ring, these compounds share the benzimidazole moiety with N-(1H-benzimidazol-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide. This structural similarity suggests that the benzimidazole group may be involved in interactions with biological targets, potentially influencing the overall pharmacological profile. []

5. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its regioisomer N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) []

Relevance: Both isomers share the pyrazole core and the carboxamide group with N-(1H-benzimidazol-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide, but they differ in the position of the substituted phenyl ring (3-position vs. 5-position) []. This difference emphasizes the importance of regioisomerism in determining the biological activity of pyrazole derivatives. Further research is needed to understand the pharmacological profiles of these compounds.

6. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

Compound Description: This compound represents a class of peripherally restricted CB1R antagonists developed through extensive synthetic efforts and structure-activity relationship studies []. It demonstrated significant weight-loss efficacy in diet-induced obese mice and a clean off-target profile, making it a promising candidate for treating obesity and metabolic syndrome [].

Relevance: Although structurally distinct from N-(1H-benzimidazol-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide, this compound highlights the exploration of diverse substituents and structural modifications around the pyrazole-3-carboxamide core to achieve desired pharmacological properties. Understanding the specific contributions of these modifications can provide insights into designing new compounds with improved efficacy and safety profiles. []

Properties

Product Name

N-(1H-benzimidazol-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C21H21N5O3/c1-26(12-20-22-15-7-3-4-8-16(15)23-20)21(27)17-11-14(24-25-17)13-29-19-10-6-5-9-18(19)28-2/h3-11H,12-13H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

LLJHQXNROSBDMG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=NNC(=C3)COC4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.